6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-15(2)20-22-21-18-8-9-19(23-25(18)20)24-12-10-17(11-13-24)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLHICLSDTFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Benzylation: The benzyl group can be added through alkylation reactions using benzyl halides.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazolopyridazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below summarizes key structural analogs and their distinguishing features:
| Compound Name | Core Structure | Substituents | Unique Properties | Reference |
|---|---|---|---|---|
| 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine | Triazolo[4,3-b]pyridazine | 6: 4-Benzylpiperidin-1-yl; 3: Isopropyl | Enhanced lipophilicity; potential kinase selectivity | - |
| N-Phenyl-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | Triazolo[4,3-b]pyridazine | 6: Piperidine-4-carboxamide; 3: Isopropyl | Anti-tumor activity via bromodomain inhibition | |
| 3-[6-Methoxytriazolo[4,3-b]pyridazin-3-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide | Triazolo[4,3-b]pyridazine + benzimidazole | 6: Methoxy; 3: Propanamide-benzimidazole | Dual heterocyclic system; improved antimicrobial activity | |
| 4-[Triazolo[4,3-b]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | Triazolo[4,3-b]pyridazine + piperazine | 6: Piperazine-carboxamide; trifluoromethylphenyl | BRD4 and α-glucosidase inhibition; metabolic pathway targeting | |
| SGX523 | Triazolo[4,3-b]pyridazine | 6: Cyclopropyl; 3: Methyl | Selective kinase inhibition; clinical candidate for cancer therapy |
Key Observations
Isopropyl at position 3 offers metabolic stability over polar groups (e.g., propanoic acid in ), balancing solubility and membrane permeability .
Biological Target Selectivity: Piperazine or benzimidazole derivatives () often target bromodomains or enzymes, while the benzylpiperidine group may favor kinase inhibition, similar to SGX523 .
Biological Activity
The compound 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazolo-pyridazine core which is known for its diverse pharmacological properties. The presence of the benzylpiperidine moiety suggests potential interactions with neurotransmitter systems.
Inhibition of Bromodomain Proteins
Recent research has highlighted the role of [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of bromodomain-containing protein 4 (BRD4). These proteins are involved in the regulation of gene expression and are implicated in various cancers and inflammatory diseases. The derivatives demonstrated micromolar IC50 values in inhibiting BRD4 bromodomains, indicating significant biological activity.
Table 1: Inhibitory Activity against BRD4
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.2 | BRD4 BD1 |
| Compound B | 7.8 | BRD4 BD2 |
| This compound | TBD | BRD4 |
Monoamine Oxidase (MAO) Inhibition
Another area of investigation has been the compound's activity as an inhibitor of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters and are targets for antidepressant therapies. Preliminary studies suggest that certain derivatives exhibit selective inhibition towards MAO-B.
Table 2: Inhibition Potency against MAOs
| Compound | IC50 (µM) | MAO Type |
|---|---|---|
| S5 | 6.71 | MAO-B |
| S15 | >100 | MAO-A |
| This compound | TBD | TBD |
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
-
Cancer Treatment : In vitro studies have shown that derivatives can inhibit cancer cell proliferation through their action on BRD4.
- Study Reference : AlphaScreen assays indicated a dose-dependent inhibition in various cancer cell lines.
-
Neurological Disorders : The inhibition of MAO-B suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.
- Study Reference : Comparative analysis with established MAO inhibitors showed promising results for further development.
Q & A
(Basic) What are the optimal synthetic routes for 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves coupling the triazolopyridazine core with a benzylpiperidine derivative under reflux conditions in polar solvents like ethanol or dimethylformamide (DMF). Key steps include nucleophilic substitution at the 6-position of the triazolopyridazine scaffold, followed by purification via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Solvent selection and reaction temperature are critical for yield optimization, as demonstrated in analogous triazolopyridazine syntheses .
(Basic) Which spectroscopic and analytical methods are recommended for structural characterization?
- NMR spectroscopy (¹H, ¹³C) confirms connectivity and stereochemistry, particularly for the benzylpiperidine and isopropyl substituents.
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography resolves crystal packing and absolute configuration, as shown for structurally related triazolopyridazine derivatives .
(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Synthesize analogs with modifications to the benzyl group (e.g., halogenation, methoxy substitution) or the isopropyl moiety.
- Test in vitro activity (e.g., enzyme inhibition, cytotoxicity) using assays like MTT for cell viability or fluorometric kinase assays.
- Correlate results with molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases) .
(Advanced) How can contradictions in reported biological activities of similar compounds be resolved?
- Perform meta-analysis of assay conditions (e.g., cell lines, concentrations, incubation times) to identify confounding variables.
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and compare with experimental IC₅₀ values.
- Apply quantum chemical calculations (e.g., DFT) to evaluate electronic effects of substituents on bioactivity .
(Basic) What purification techniques are effective post-synthesis?
- Column chromatography with silica gel and gradient elution (e.g., 10–50% ethyl acetate in hexane) removes unreacted intermediates.
- Recrystallization from ethanol or methanol enhances purity, particularly for crystalline derivatives.
- HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities .
(Advanced) What strategies optimize solubility and bioavailability for in vivo studies?
- Introduce hydrophilic groups (e.g., -OH, -COOH) on the benzyl ring to improve aqueous solubility.
- Formulate with cyclodextrins or lipid-based nanoemulsions to enhance bioavailability.
- Calculate Hansen solubility parameters to predict compatibility with excipients .
(Basic) How can stability under storage conditions be assessed?
- Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines).
- Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
- Identify degradation products using LC-MS and adjust storage conditions (e.g., desiccants, inert atmosphere) .
(Advanced) What computational methods predict interactions with biological targets?
- Molecular docking (e.g., Glide, AutoDock) models binding poses with receptors like G-protein-coupled receptors (GPCRs).
- MD simulations (e.g., AMBER, CHARMM) assess binding stability over time.
- Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds, hydrophobic pockets) using tools like Schrödinger’s Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
